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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formulation of lipid nanoparticles
(LNPs) using the novel ionizable cationic lipid 113-N16B. This lipid is a component of the N-
series of lipids designed for selective delivery of messenger RNA (mMRNA) to the lungs,
particularly targeting pulmonary endothelial cells, macrophages, and epithelial cells.[1] This
protocol is based on the findings from Qiu M, et al. (2022) published in the Proceedings of the
National Academy of Sciences (PNAS).

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid
therapeutics, including mRNA. The 113-N16B lipid is an ionizable cationic lipid that, when
formulated into an LNP, has demonstrated a strong tropism for the lungs following systemic
administration.[1] This lung-selective delivery is attributed to the specific chemical properties of
the N-series lipids. These LNPs are typically composed of four key components: an ionizable
lipid (113-N16B), a phospholipid (helper lipid), cholesterol, and a PEGylated lipid. The precise
molar ratio of these components is critical for the efficacy and biodistribution of the LNPs.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the formulation of 113-
N16B LNPs.
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Table 1: Lipid Composition and Molar Ratios

Component Molar Ratio (%) Role in Formulation
lonizable cationic lipid;
113-N16B 35 facilitates mRNA encapsulation
and endosomal escape.
1,2-dioleoyl-sn-glycero-3- 16 Helper lipid; aids in LNP
phosphoethanolamine (DOPE) stability and membrane fusion.
Structural lipid; enhances LNP
Cholesterol 46.5 - o
stability and rigidity.
1,2-dimyristoyl-sn-glycero-3-
Y y g_y PEGylated lipid; controls
phosphoethanolamine-N- ) )
2.5 particle size and reduces

[methoxy(polyethylene
glycol)-2000] (DMG-PEG2000)

aggregation.

Table 2: Formulation and Characterization Parameters
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Parameter Value/Range Method of Determination
Lipid to mRNA weight ratio 10:1 --
] Calculated based on the molar
Nitrogen to Phosphate (N:P) . o o
~6:1 quantities of ionizable lipid and

ratio

MRNA.

Aqueous Buffer 10 mM Citrate Buffer, pH 4.0 pH Meter
) 90% Ethanol / 10% Citrate
Organic Solvent --
Buffer (pH 4.0)
] o Phosphate-Buffered Saline
Final Dialysis Buffer pH Meter
(PBS), pH 7.4
Particle Size (Hydrodynamic Dynamic Light Scattering
i 80 - 120 nm
Diameter) (DLS)
) ) Dynamic Light Scattering
Polydispersity Index (PDI) <0.2
(DLS)
MRNA Encapsulation .
> 90% RiboGreen Assay

Efficiency

Experimental Protocols

Preparation of Lipid Stock Solutions

e Prepare individual stock solutions of 113-N16B, DOPE, cholesterol, and DMG-PEG2000 in

90% ethanol.

e The concentration of each stock solution should be calculated to achieve the desired molar

ratios in the final lipid mixture.

LNP Formulation using Microfluidic Mixing

This protocol utilizes a microfluidic mixing device for the rapid and controlled formulation of

LNPs.

e Prepare the Lipid Phase:
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o In a sterile, RNase-free tube, combine the appropriate volumes of the 113-N16B, DOPE,
cholesterol, and DMG-PEG2000 stock solutions to achieve the molar ratios specified in
Table 1.

o The final lipid mixture should be in 90% ethanol and 10% citrate buffer (pH 4.0) by volume.
[1]

e Prepare the Aqueous Phase:
o Dilute the mRNA cargo in 10 mM citrate buffer (pH 4.0).

o The concentration should be calculated to achieve a final lipidoid to mMRNA weight ratio of
10:1.[1]

e Microfluidic Mixing:
o Set up the microfluidic mixing device according to the manufacturer's instructions.
o Load the lipid phase into one syringe and the aqueous mRNA phase into another.
o Set the flow rate ratio of the aqueous phase to the lipid phase at 3:1.
o Initiate mixing at a total flow rate of 10-20 mL/min.

 Dialysis:

o Immediately after formulation, dialyze the LNP suspension against sterile phosphate-
buffered saline (PBS), pH 7.4, for at least 2 hours to remove ethanol and raise the pH.

o Sterilization and Storage:
o Sterile-filter the final LNP formulation through a 0.2 um filter.

o Store the LNPs at 4°C.

LNP Characterization

o Size and Polydispersity Index (PDI) Measurement:
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o Dilute a small aliquot of the LNP suspension in PBS.

o Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS)
instrument.

 mMRNA Encapsulation Efficiency:
o Use a Quant-iT RiboGreen assay Kit.

o Measure the fluorescence of the LNP sample before and after the addition of a lysis buffer
(e.g., 2% Triton X-100) to determine the amount of encapsulated and total mMRNA,
respectively.

o Calculate the encapsulation efficiency using the following formula:
» Encapsulation Efficiency (%) = [(Total mMRNA - Free mRNA) / Total mRNA] x 100

Visualizations
LNP Formulation Workflow
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Caption: Workflow for the formulation of 113-N16B lipid nanoparticles.

LNP Characterization Workflow
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Formulated 113-N16B LNPs

/®)
<=

ahty Control Ana Sis

[ ] ( .

Size: 80-120 nm
PDI: < 0.2

results_size results_ee

Click to download full resolution via product page

Encapsulation > 90%

Caption: Key characterization steps for 113-N16B LNPs.

Proposed Mechanism of Lung-Selective Delivery
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Caption: Hypothesized mechanism for lung targeting of 113-N16B LNPs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for 113-N16B Lipid
Nanoparticle Formulation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388897#113-n16b-lipid-nanoparticle-formulation-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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